molecular formula C12H23N3O B5236774 4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde

4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde

Cat. No.: B5236774
M. Wt: 225.33 g/mol
InChI Key: MBIZRSRZJQVWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl group attached to the piperidine ring and a carbaldehyde group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde typically involves the reaction of 1-ethylpiperidine with piperazine under specific conditions. One common method involves the use of a catalytic hydrogenation process, where 1-ethyl-4-(piperidin-4-yl)piperazine is reacted with a suitable aldehyde precursor in the presence of a hydrogenation catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the carbaldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde is unique due to the presence of both the ethyl group and the carbaldehyde group. This combination of functional groups provides it with distinct reactivity and makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-2-13-5-3-12(4-6-13)15-9-7-14(11-16)8-10-15/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIZRSRZJQVWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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